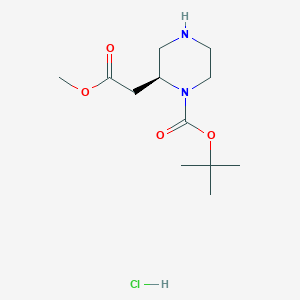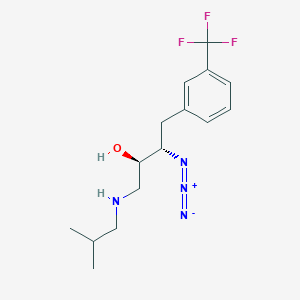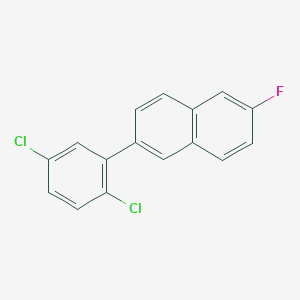
(S)-tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a methoxy-oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group is added through esterification or amidation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxy-oxoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for diverse applications in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (S)-2-(2-hydroxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
- tert-Butyl (S)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
- tert-Butyl (S)-2-(2-oxoethyl)piperazine-1-carboxylate hydrochloride
Uniqueness
tert-Butyl (S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H23ClN2O4 |
|---|---|
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-8-9(14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
Clave InChI |
JKDARGRYHOKZJT-FVGYRXGTSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC(=O)OC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1CC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)
![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)


![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)




![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)


